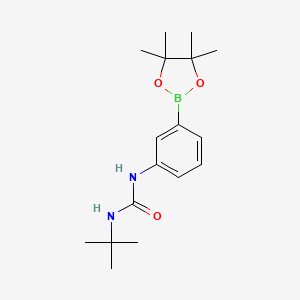

1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Overview

Description

“1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound . It is often used in the field of medicine and as a chemical intermediate .

Synthesis Analysis

The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound has been confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

The compound is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 396.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.7±3.0 kJ/mol, and it has a flash point of 193.7±23.2 °C . The compound has a molar refractivity of 84.5±0.4 cm3 .Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound is utilized as a borylation agent . It facilitates the introduction of boron into organic molecules, a crucial step in the synthesis of complex organic compounds. The boronate ester group in the compound can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry

In medicinal chemistry, the compound serves as an intermediate for the development of new drugs. Its structure allows for the modification and derivation of various pharmacophores, which are parts of a molecular structure responsible for a particular biological or pharmacological interaction .

Material Science

The compound’s ability to form stable complexes with transition metals makes it valuable in material science. It can be used to create catalysts that facilitate a variety of chemical reactions, including hydroboration of alkenes and alkynes, which is essential for modifying material properties .

Pesticide Development

As a part of pesticide development, the compound’s boronate ester functionality is exploited to synthesize compounds with potential pesticidal properties . These synthesized molecules can be tested for their efficacy against various pests, contributing to the development of new pesticides .

Chemical Engineering

In chemical engineering, this compound is used to design processes that require specific reagents for borylation reactions. Its stability and reactivity are key factors in process optimization, leading to more efficient and environmentally friendly chemical production .

Environmental Science

The compound’s role in environmental science involves the study of its degradation products and their impact on the environment. Understanding the compound’s breakdown can help in assessing its environmental footprint and designing greener chemical processes .

Functional Materials

In the field of functional materials, the compound is used to synthesize organic electronic materials . Its boronate ester group can be incorporated into polymers or small molecules that exhibit desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a standard or reference material in various analytical techniques to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for such applications .

Mechanism of Action

Boronic Acids and Esters

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their derivatives are known to have diverse applications in organic chemistry, particularly in the area of molecular recognition and binding. They can form reversible covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in the design of enzyme inhibitors and other bioactive compounds .

Ureas

The compound also contains a urea group. Ureas are known to have a wide range of biological activities, including action as enzyme inhibitors, receptor ligands, and ion channel modulators. The specific activity of a urea compound can depend on the nature and arrangement of its substituent groups .

Future Directions

The compound is a significant intermediate of 1H-indazole derivatives , which have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it could be used in the development of new drugs and treatments in the future.

properties

IUPAC Name |

1-tert-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-15(2,3)20-14(21)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMDIMXXCQSZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128764 | |

| Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |

CAS RN |

874299-09-9 | |

| Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485641.png)

![1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485645.png)

![trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485646.png)

![1-{[2-(2-Hydroxyethyl)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485647.png)

![1-[(2-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485648.png)

![1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485649.png)

![1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485651.png)

![trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485652.png)

![trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485653.png)

![trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485654.png)

![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)

![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)

![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)

![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)